molecular formula C14H8Cl2N2OS B2596302 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 282729-77-5

3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2596302
CAS No.: 282729-77-5
M. Wt: 323.19
InChI Key: ZQWPQURIYITFBC-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a dichlorophenyl group and a sulfanyl group attached to the quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 3,4-dichloroaniline with isothiocyanates under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylhydrazine: A related compound with similar structural features.

    3,4-Dichlorophenylacetonitrile: Another compound with a dichlorophenyl group.

    3,4-Dichlorophenol: A simpler compound with a dichlorophenyl group.

Uniqueness

3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the sulfanyl group and the quinazolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-10-6-5-8(7-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWPQURIYITFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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